Ethyl 1-[(9-ethylcarbazol-3-yl)methyl]piperidine-3-carboxylate
Overview
Description
Ethyl 1-[(9-ethylcarbazol-3-yl)methyl]piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, a carbazole moiety, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(9-ethylcarbazol-3-yl)methyl]piperidine-3-carboxylate typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole ring system can be synthesized through the Fischer indole synthesis or by cyclization of appropriate precursors.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the carbazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(9-ethylcarbazol-3-yl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the carbazole or piperidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen atoms or other functional groups.
Scientific Research Applications
Ethyl 1-[(9-ethylcarbazol-3-yl)methyl]piperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.
Materials Science: The carbazole moiety is known for its electronic properties, which could be useful in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used in studies of enzyme interactions, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[(9-ethylcarbazol-3-yl)methyl]piperidine-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The carbazole moiety could engage in π-π stacking interactions, while the piperidine ring might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole: Shares the carbazole moiety but lacks the piperidine ring and ester group.
Piperidine-3-carboxylate Derivatives: Compounds with similar piperidine structures but different substituents on the carboxylate group.
Indole Derivatives: Compounds with similar aromatic ring systems, often used in medicinal chemistry.
Uniqueness
Ethyl 1-[(9-ethylcarbazol-3-yl)methyl]piperidine-3-carboxylate is unique due to its combination of a carbazole moiety, a piperidine ring, and an ethyl ester group. This combination of structural features can impart unique electronic, pharmacological, and chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 1-[(9-ethylcarbazol-3-yl)methyl]piperidine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-3-25-21-10-6-5-9-19(21)20-14-17(11-12-22(20)25)15-24-13-7-8-18(16-24)23(26)27-4-2/h5-6,9-12,14,18H,3-4,7-8,13,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBLDXXOGVVWAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCCC(C3)C(=O)OCC)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136355 | |
Record name | 3-Piperidinecarboxylic acid, 1-[(9-ethyl-9H-carbazol-3-yl)methyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601136355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
414885-81-7 | |
Record name | 3-Piperidinecarboxylic acid, 1-[(9-ethyl-9H-carbazol-3-yl)methyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=414885-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinecarboxylic acid, 1-[(9-ethyl-9H-carbazol-3-yl)methyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601136355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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